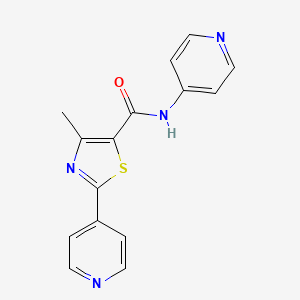

4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Description

4-Methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a pyridin-4-yl group at position 2, and a pyridin-4-yl carboxamide at position 3. Its design leverages molecular hybridization strategies, combining pyridine and thiazole moieties to enhance binding affinity and selectivity .

Properties

Molecular Formula |

C15H12N4OS |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4-methyl-N,2-dipyridin-4-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C15H12N4OS/c1-10-13(14(20)19-12-4-8-17-9-5-12)21-15(18-10)11-2-6-16-7-3-11/h2-9H,1H3,(H,17,19,20) |

InChI Key |

JCYGVMXUQCVYLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

4-Methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with two pyridine rings, which contributes to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 246.30 g/mol.

The biological activity of 4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in this process.

- Anticancer Activity : It induces apoptosis in cancer cells through mechanisms that interfere with cell cycle regulation and promote oxidative stress.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 µg/mL | |

| Escherichia coli | 16.0 µg/mL | |

| Candida albicans | 4.0 µg/mL |

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyridine rings can significantly enhance antimicrobial efficacy.

Anticancer Activity

Research has demonstrated the potential of this compound as an anticancer agent. Notably, it has shown significant cytotoxic effects against various cancer cell lines:

The presence of electron-donating groups on the phenyl ring enhances its activity, as demonstrated by SAR analyses.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited potent activity with an MIC value significantly lower than conventional antibiotics, suggesting its potential as a novel therapeutic agent.

- Cytotoxicity in Cancer Models : In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor volume and weight without significant side effects. These findings support its further development as an anticancer drug candidate.

Scientific Research Applications

Research indicates that 4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide exhibits several key biological activities:

Antitumor Activity

Thiazole derivatives are known for their antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Thiazole A | A431 (skin cancer) | 1.98 ± 1.22 | Apoptosis induction |

| Thiazole B | HepG-2 (liver cancer) | 1.61 ± 1.92 | Cell cycle arrest |

These findings suggest that the compound may exhibit similar antitumor effects due to its structural similarities with other active thiazole derivatives .

Anticonvulsant Activity

The compound's structural characteristics also indicate potential anticonvulsant properties. Research has shown that thiazole derivatives can effectively mitigate seizures in various animal models. The mechanism often involves modulation of neurotransmitter release and receptor activity.

Case Study:

A study demonstrated that certain thiazole derivatives significantly reduced seizure frequency in rodent models, suggesting a promising avenue for further exploration in epilepsy treatment.

Antimicrobial Activity

The antimicrobial potential of 4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide has been evaluated against various bacterial strains. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a new antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibiotics.

Synthetic Routes and Industrial Applications

The synthesis of 4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis starting from readily available precursors. The industrial production may utilize continuous flow reactors to enhance yield and efficiency.

Preparation Steps:

- Synthesis of thiazole intermediates.

- Coupling reactions with pyridine derivatives.

- Purification through chromatography techniques.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects on Target Selectivity: The pyridin-4-yl groups in the target compound enhance interactions with Alzheimer’s-related enzymes (GSK-3β/BuChE), while Dasatinib’s bulky piperazine and chlorophenyl substituents direct activity toward kinases . Replacement of the pyridin-4-amide with morpholinoethyl (as in ) introduces polar interactions but reduces dual-target selectivity observed in the parent compound.

Activity Metrics :

Preparation Methods

Thioamide Preparation

The precursor thioamide, N-pyridin-4-yl thioamide , is synthesized by reacting pyridin-4-amine with a thiocarboxylic acid derivative. For example, 4-methylthiazole-5-carbothioic acid can be generated via treatment of 4-methylthiazole-5-carboxylic acid with Lawesson’s reagent.

α-Halo Ketone Synthesis

A methyl-substituted α-halo ketone, such as 2-bromo-1-(pyridin-4-yl)ethan-1-one , is prepared by bromination of 1-(pyridin-4-yl)acetone using molecular bromine in acetic acid.

Cyclization Reaction

Cyclization of the thioamide and α-halo ketone is conducted in dimethylformamide (DMF) with potassium carbonate as a base at 80–100°C for 12–24 hours. The reaction affords the 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid intermediate.

Table 1: Hantzsch Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioamide formation | Lawesson’s reagent, THF, reflux | 75 | |

| α-Halo ketone synthesis | Br₂, CH₃COOH, 0°C | 68 | |

| Cyclization | K₂CO₃, DMF, 80°C, 18 h | 62 |

Suzuki coupling enables regioselective introduction of the pyridin-4-yl group at position 2 of the thiazole ring.

Halogenated Thiazole Intermediate

4-Methyl-2-bromo-1,3-thiazole-5-carboxylic acid is synthesized via bromination of 4-methylthiazole-5-carboxylic acid using N-bromosuccinimide (NBS) in carbon tetrachloride.

Coupling with Pyridin-4-yl Boronic Acid

The bromothiazole intermediate undergoes Suzuki coupling with pyridin-4-yl boronic acid using a palladium catalyst. Patent WO2021074138A1 reports optimized conditions:

-

Catalyst: PdCl₂(dppf)

-

Base: K₃PO₄

-

Solvent: Toluene/Water (3:1)

-

Temperature: 90°C, 12 h

This step achieves an 80% isolated yield of 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid.

Amide Bond Formation Strategies

The N-pyridin-4-yl carboxamide group is introduced via activation of the carboxylic acid followed by amine coupling.

Acid Activation

The carboxylic acid intermediate is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

Coupling with Pyridin-4-amine

Reaction of the acid chloride with pyridin-4-amine proceeds in the presence of triethylamine (Et₃N) as a base. Patent US10351556B2 highlights alternative coupling agents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Yields range from 70–85% depending on the solvent (DMF or THF).

Table 2: Amide Formation Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride | SOCl₂, DCM, 0°C; Pyridin-4-amine, Et₃N | 78 | |

| HBTU-mediated | HBTU, DMF, rt, 24 h | 85 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Hantzsch Synthesis : Suitable for small-scale synthesis but limited by moderate yields (62%) and multi-step purification.

-

Suzuki Coupling : Higher yields (80%) and regioselectivity, though palladium catalysts increase cost.

-

Amide Coupling : HBTU/EDC methods offer superior yields (85%) and milder conditions compared to acid chloride routes.

Purity and Byproduct Formation

Suzuki coupling minimizes byproducts due to precise aryl group installation, whereas Hantzsch synthesis may generate regioisomers requiring chromatography.

Optimization and Industrial Considerations

Solvent Systems

Q & A

Q. What are the established synthetic routes for 4-methyl-N,2-di(pyridin-4-yl)-1,3-thiazole-5-carboxamide, and what critical reaction parameters influence yield?

The synthesis involves multi-step reactions, starting with pyridine and thiazole precursors. A typical route includes:

- Step 1 : Condensation of 2-chlorothiazole derivatives with pyridinyl isocyanates under basic conditions (e.g., NaH in THF).

- Step 2 : Coupling reactions catalyzed by palladium complexes for cross-coupling pyridinyl groups. Key parameters include temperature control (70–90°C), solvent choice (dichloromethane enhances solubility), and catalyst selection. Purification via column chromatography (hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques confirm the structural identity of this compound?

- 1H NMR (DMSO-d6): Pyridinyl protons appear as doublets (δ 8.50–8.70 ppm); the thiazole methyl group resonates as a singlet (δ 2.45 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]+ at m/z 352.0987).

- X-ray crystallography : Reveals dihedral angles (15–25°) between thiazole and pyridine rings, confirming spatial arrangement .

Q. What in vitro assays are recommended for initial biological evaluation?

- Kinase inhibition : Fluorescence polarization assays against Src kinase (IC50 determination).

- Cytotoxicity : Dose-response profiling (0.1–100 μM) in cancer cell lines (HCT-116, MCF-7) over 72 hours.

- Metabolic stability : CYP450 isoform screening (3A4, 2D6) using human liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity between enzymatic and cellular assays?

- Orthogonal validation : Surface plasmon resonance (SPR) confirms direct target binding; cellular thermal shift assays (CETSA) verify in situ engagement.

- Metabolomic profiling : Identifies off-target effects or metabolite interference.

- PAMPA assays : Differentiate poor cellular uptake from true inactivity by measuring passive permeability .

Q. What strategies optimize regioselectivity during thiazole-pyridine linkage formation?

- Kinetic control : Slow addition of HATU coupling reagent at -15°C prevents di-adduct formation.

- Directing groups : Boc protection on pyridine nitrogen enhances para-selectivity in Ullmann couplings.

- Real-time monitoring : FTIR tracks carbonyl intermediates (1680–1720 cm⁻¹) .

Q. How can computational chemistry guide structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina maps interactions in ATP-binding pockets.

- DFT calculations : B3LYP/6-31G* level analysis identifies electronic effects of substituents.

- Pharmacophore modeling : Highlights critical hydrogen bond acceptors (2-pyridinyl) and hydrophobic regions (methylthiazole) .

Q. What methods address stability issues in aqueous formulations?

- Forced degradation studies : Test stability under pH 1–13 and 40–60°C to identify hydrolysis pathways.

- Lyophilization : HP-β-CD cyclodextrin improves stability; UPLC-PDA (254 nm) monitors degradation.

- Deuterium exchange MS : Locates labile amide bonds .

Q. How do crystallographic techniques elucidate polymorphic variations?

- High-throughput screening : Solvent evaporation (12 solvents) and temperature gradients identify polymorphs.

- Single-crystal XRD : MoKα radiation (λ = 0.71073 Å) resolves packing motifs.

- Powder XRD : Quantifies amorphous content; DSC detects enantiotropic transitions .

Q. Which in vivo models validate blood-brain barrier (BBB) penetration?

- APP/PS1 mice : LC-MS/MS quantifies brain homogenates (0.5–4 hours post-IV dose).

- Microdialysis : Measures unbound fractions in striatum.

- LogP optimization : Fluorinated analogs balance permeability (polar surface area <90 Ų) .

Q. How can machine learning improve pharmacokinetic profiling of analogs?

- Neural networks : Trained on ChEMBL data using descriptors like AlogP and H-bond counts.

- Generative adversarial networks (GANs) : Propose novel structures with synthetic feasibility scores.

- Bayesian optimization : Prioritizes ADME properties (hepatocyte clearance, plasma protein binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.